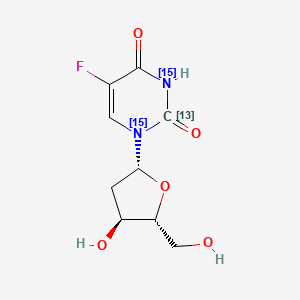

Floxuridine-13C,15N2

Description

Contextualization of Floxuridine (B1672851) in Nucleoside Analog Research

Floxuridine is a synthetic nucleoside analog, structurally similar to the natural nucleosides that constitute DNA and RNA. ontosight.ai Specifically, it is a pyrimidine (B1678525) 2'-deoxyribonucleoside with 5-fluorouracil (B62378) as its nucleobase. nih.govhmdb.ca This structural similarity allows it to be recognized by cellular machinery and incorporated into metabolic pathways. wikipedia.orgpatsnap.com The primary mechanism of action for floxuridine involves its intracellular conversion to 5-fluorouracil (5-FU) and subsequently to active metabolites that interfere with DNA and RNA synthesis. wikipedia.orgpatsnap.com This interference is particularly detrimental to rapidly dividing cells, which is the basis of its use in certain therapeutic applications. ontosight.aiwikipedia.org

The metabolic conversion of floxuridine is a critical determinant of its activity. nih.gov The compound is rapidly catabolized to 5-fluorouracil, which then exerts its primary effects. nih.govwikipedia.org One of its key active metabolites, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), inhibits the enzyme thymidylate synthase. wikipedia.orgpatsnap.com This enzyme is crucial for the synthesis of thymidine (B127349), a necessary component of DNA. patsnap.com By blocking this pathway, floxuridine effectively halts DNA replication, leading to cell death. ontosight.aipatsnap.com Additionally, other metabolites of floxuridine can be incorporated into RNA, leading to the production of fraudulent RNA and further cellular disruption. wikipedia.orgpatsnap.com

Specific Significance of Carbon-13 and Nitrogen-15 (B135050) Labeling in Floxuridine

The dual labeling of floxuridine with both carbon-13 and nitrogen-15 (Floxuridine-13C,15N2) provides a powerful tool for dissecting its metabolic fate with high precision.

Carbon and nitrogen are fundamental components of the floxuridine molecule. By labeling the carbon backbone with ¹³C and the nitrogen atoms in the pyrimidine ring with ¹⁵N, researchers can simultaneously track the fate of both the carbon skeleton and the nitrogenous base of the molecule as it undergoes metabolic transformation. nih.gov This dual-labeling strategy allows for a more complete understanding of the drug's metabolic pathways, including the cleavage of the glycosidic bond that separates the sugar moiety from the fluorouracil base.

This compound serves as an ideal internal standard for quantitative studies using isotope dilution mass spectrometry. nih.gov In this method, a known amount of the labeled compound is added to a biological sample. The ratio of the labeled to the unlabeled drug and its metabolites is then measured by mass spectrometry. asianpubs.org This allows for the precise quantification of the endogenous (unlabeled) drug and its metabolites, correcting for any loss that may occur during sample preparation and analysis. acs.org This quantitative approach is crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug.

The use of ¹³C and ¹⁵N labeled compounds, in conjunction with sensitive analytical techniques like LC-MS/MS, enables the accurate measurement of drug and metabolite concentrations in various biological matrices, such as plasma and tissues. asianpubs.orgnih.govnih.gov This detailed quantitative data is essential for understanding a drug's efficacy and for optimizing its therapeutic use.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11FN2O5 |

|---|---|

Molecular Weight |

249.17 g/mol |

IUPAC Name |

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1/i9+1,11+1,12+1 |

InChI Key |

ODKNJVUHOIMIIZ-QSXUPNSZSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1[15N]2C=C(C(=O)[15NH][13C]2=O)F)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for Floxuridine 13c,15n2

Design Considerations for Site-Specific Isotopic Enrichment

The strategic placement of isotopic labels within the floxuridine (B1672851) molecule is paramount for specific research applications. Site-specific labeling enables detailed investigation of nucleic acid structure, dynamics, and interactions with other molecules. isotope.comsilantes.com For instance, labeling specific nitrogen or carbon atoms in the pyrimidine (B1678525) ring can provide insights into hydrogen bonding, protonation events, and ligand interactions. acs.org

Key considerations for designing site-specific isotopic enrichment strategies include:

Targeted Research Question: The specific biological or chemical question being addressed dictates the optimal positions for isotopic labels. For example, studying enzymatic mechanisms may require labeling atoms directly involved in the catalytic process.

NMR Spectroscopy Requirements: The choice of labeling pattern is often driven by the need to create independent spin systems, which simplifies NMR spectra and provides higher quality structural information. silantes.com

Synthetic Accessibility: The feasibility of introducing isotopes at desired positions depends on the availability of labeled precursors and the robustness of the synthetic routes.

Chemo-enzymatic approaches have emerged as highly versatile for creating specific labeling patterns in pyrimidine nucleobases. nih.gov This method combines the precision of chemical synthesis for preparing labeled precursors with the efficiency of enzymatic reactions for nucleoside assembly. nih.gov For example, it allows for the selective incorporation of ¹⁵N at the N1 and N3 positions and ¹³C at various positions within the pyrimidine ring. nih.gov

Chemical Synthesis Routes for Floxuridine-¹³C,¹⁵N₂

The chemical synthesis of Floxuridine-¹³C,¹⁵N₂ can be broadly categorized into two main strategies: the use of isotopically labeled precursors in the de novo synthesis of the nucleoside and the modification of a pre-existing floxuridine molecule.

Utilization of Labeled Precursors in Nucleoside Synthesis

This is the most common and direct method for producing Floxuridine-¹³C,¹⁵N₂. The synthesis involves constructing the floxuridine molecule from smaller, isotopically enriched building blocks.

A general pathway involves the synthesis of a labeled 5-fluorouracil (B62378) base, which is then coupled with a protected deoxyribose sugar moiety. The synthesis of the labeled 5-fluorouracil can be achieved through various ring-closure reactions using ¹³C- and ¹⁵N-labeled starting materials. For example, labeled urea (B33335) can serve as a source for ¹³C and ¹⁵N atoms in the pyrimidine ring. nih.gov

The key steps in this approach are:

Synthesis of Labeled 5-Fluorouracil: This involves the cyclization of smaller, isotopically enriched precursors. For instance, ethyl cyanoacetate-¹³C can be reacted with guanidine-¹⁵N₂ to form a labeled pyrimidine core, which is then further modified to 5-fluorouracil.

Glycosylation: The labeled 5-fluorouracil is then coupled with a protected 2-deoxyribofuranose derivative. This step, often a Vorbrüggen glycosylation, forms the crucial N-glycosidic bond between the base and the sugar. researchgate.net

Deprotection: Finally, the protecting groups on the sugar moiety are removed to yield the final product, Floxuridine-¹³C,¹⁵N₂.

A notable advancement in this area is the development of short-path syntheses that directly produce protected labeled pyrimidine nucleosides from labeled glucose and nucleobases, improving efficiency and yield. acs.orgnih.gov

Post-Synthetic Isotopic Exchange and Modification Techniques

While less common for introducing primary backbone labels like ¹³C and ¹⁵N in the ring structure, post-synthetic modifications can be employed for specific labeling purposes. This approach starts with the non-labeled floxuridine molecule and introduces the isotopes through chemical reactions.

One potential, though challenging, method could involve activating the pyrimidine ring to facilitate nucleophilic substitution with a ¹⁵N-labeled amine source. However, achieving specific and efficient exchange within the stable heterocyclic ring of floxuridine is synthetically demanding. This method is more frequently applied for introducing labels at exocyclic positions.

Synthesis and Characterization of Protected Labeled Floxuridine Anomers

During the glycosylation step in nucleoside synthesis, a mixture of α and β anomers is often produced. The β-anomer is the biologically active form of floxuridine. Therefore, the synthesis and characterization of these protected labeled anomers are crucial for obtaining the desired product.

Protecting groups are essential during synthesis to prevent unwanted side reactions. For the deoxyribose moiety of floxuridine, common protecting groups include acyl groups like benzoyl or p-chlorobenzoyl, and silyl (B83357) ethers. smolecule.comgoogle.com For example, 3',5'-di-O-(p-chlorobenzoyl)-5-fluoro-2'-deoxy-β-uridine is a common protected intermediate. chemicalbook.com

The synthesis involves:

Protection of the Sugar: The hydroxyl groups of the deoxyribose are protected.

Glycosylation: The protected sugar is coupled with the labeled 5-fluorouracil.

Separation of Anomers: The resulting mixture of α and β anomers is separated, typically using chromatographic techniques like thin-layer chromatography (TLC) or column chromatography. nih.gov

Characterization: The structure and purity of the separated anomers are confirmed using analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this, as the isotopic labels (¹³C and ¹⁵N) provide distinct signals that confirm their incorporation and help in assigning the anomeric configuration. researchgate.netsmolecule.com Other methods include mass spectrometry to confirm the molecular weight and isotopic enrichment.

The final deprotection of the desired β-anomer yields the target molecule, Floxuridine-¹³C,¹⁵N₂.

Advanced Analytical Techniques for the Characterization and Quantification of Floxuridine 13c,15n2 and Its Metabolites

Mass Spectrometry (MS) Based Methodologies

Mass spectrometry stands as a cornerstone for the analysis of Floxuridine-13C,15N2, offering unparalleled sensitivity and specificity. Its application spans from initial separation to detailed structural elucidation and spatial mapping within tissues.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Detection

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation and detection of this compound and its metabolites from biological matrices. The chromatographic step separates the compounds of interest from other endogenous molecules, followed by sensitive detection by the mass spectrometer.

A typical LC-MS method involves a reversed-phase column, such as a C18 column, to separate the compounds based on their hydrophobicity. asianpubs.org The mobile phase often consists of a mixture of an aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). asianpubs.org The stable isotope-labeled internal standard, this compound, is added to the sample to ensure accurate quantification by correcting for any variations during sample preparation and analysis. core.ac.uk

Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

For enhanced specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) which is then fragmented to produce characteristic product ions. The monitoring of these specific transitions significantly reduces background noise and allows for reliable quantification, even at very low concentrations. asianpubs.orgcore.ac.uk

This compound is frequently utilized as an internal standard in LC-MS/MS assays developed for quantifying unlabeled floxuridine (B1672851) in biological samples like plasma. core.ac.uk The distinct mass difference between the labeled and unlabeled compounds allows for their simultaneous detection and accurate quantification. For instance, in one method, the transition of m/z 245.2 → 155.1 was monitored for floxuridine. asianpubs.org The use of this compound provides a robust internal standard, crucial for pharmacokinetic studies. core.ac.uk

A study successfully developed and validated an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method to quantify floxuridine concentrations in plasma, using this compound as the internal standard. core.ac.uk This method demonstrated high sensitivity with a lower limit of quantification of 0.250 ng/mL. core.ac.uk

Table 1: Example of LC-MS/MS Parameters for Floxuridine Analysis

| Parameter | Value |

| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) asianpubs.org |

| Mobile Phase | Methanol and 1 mM Ammonium Acetate asianpubs.org |

| Flow Rate | 0.4 mL/min asianpubs.org |

| Ionization Mode | Negative Electrospray Ionization (ESI-) asianpubs.org |

| Precursor Ion (Floxuridine) | m/z 245.2 asianpubs.org |

| Product Ion (Floxuridine) | m/z 155.1 asianpubs.org |

| Internal Standard | This compound core.ac.uk |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for the analysis of volatile metabolites of floxuridine. While floxuridine itself is not highly volatile, derivatization techniques can be employed to increase its volatility, allowing for GC-MS analysis. This method has been successfully used to identify metabolites of related fluoropyrimidines in plasma samples. nih.gov

For instance, a study identified a novel N3-methylated metabolite of 5'-deoxy-5-fluorouridine in the plasma of cancer patients using GC-MS after trimethylsilylation of the plasma extract. nih.gov Although this study did not specifically use this compound, the principles can be applied. The use of a labeled internal standard like this compound would be beneficial for accurate quantification of such volatile metabolites.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is instrumental in determining the elemental composition of unknown metabolites. This capability is particularly useful in distinguishing between compounds with the same nominal mass but different elemental formulas. When analyzing the metabolites of this compound, HRMS can confirm the presence of the ¹³C and ¹⁵N isotopes in the metabolic products, providing definitive evidence of their origin. The accurate mass data significantly aids in the structural elucidation of novel metabolites.

MALDI-Mass Spectrometry Imaging (MALDI-MSI) for Spatial Metabolic Mapping

Matrix-assisted laser desorption/ionization-mass spectrometry imaging (MALDI-MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within tissue sections. nih.gov This can provide invaluable information on where this compound and its metabolites accumulate in different organs or within a tumor. By analyzing the mass spectra at different locations across a tissue slice, a molecular image can be generated, showing the localization of the drug and its metabolic products. This technique has been used to study the distribution of various drugs and their metabolites, and its application to this compound would offer significant insights into its tissue-specific metabolism and mechanism of action. columbia.eduplos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. The incorporation of ¹³C and ¹⁵N isotopes in this compound significantly enhances its utility in NMR studies. The presence of these isotopes can provide detailed information about the carbon and nitrogen backbone of the molecule and its metabolites. smolecule.com

¹³C-NMR spectroscopy, in particular, benefits from the enrichment of ¹³C, as it overcomes the low natural abundance of this isotope, leading to stronger and more easily interpretable signals. frontiersin.org This allows for the unambiguous assignment of carbon signals and facilitates the structural identification of metabolites by tracing the labeled carbon atoms through metabolic pathways. smolecule.com While specific NMR data for this compound is not widely published, the principles of using isotopically labeled compounds in NMR for metabolic studies are well-established. frontiersin.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Isotopic Connectivity and Conformational Analysis

To gain deeper insights into the structure and connectivity of this compound, two-dimensional (2D) NMR techniques are employed. bas.bg These methods provide correlation information between different nuclei within the molecule.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that reveals proton-proton (¹H-¹H) coupling networks. By identifying which protons are coupled to each other, the spin systems within the molecule can be mapped out, confirming the connectivity of the sugar moiety and its attachment to the fluorinated pyrimidine (B1678525) base.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful heteronuclear 2D NMR technique that correlates directly bonded protons and carbons (¹H-¹³C). hmdb.ca This is especially valuable for this compound as it unequivocally links the protons to their attached carbons, providing definitive assignments for both the ¹H and ¹³C spectra. hmdb.ca The presence of a cross-peak in the HSQC spectrum confirms the bond between a specific proton and the ¹³C-labeled carbon, verifying the site of isotopic labeling.

These 2D NMR techniques are instrumental in providing a comprehensive and unambiguous structural assignment, confirming isotopic incorporation, and offering insights into the molecule's preferred conformation in solution. arizona.eduoatext.com

Integration of NMR with Metabolic Flux Analysis (MFA)

The integration of NMR spectroscopy with Metabolic Flux Analysis (MFA) provides a powerful platform for quantifying the rates of metabolic pathways in which this compound is involved. creative-proteomics.comnih.gov ¹³C-MFA, in particular, has become a primary technique for quantifying intracellular fluxes. d-nb.info

In this approach, cells or organisms are cultured with this compound. As the compound is metabolized, the ¹³C label is incorporated into various downstream metabolites. NMR is then used to analyze the isotopic enrichment patterns in these metabolites. frontiersin.org The distribution of ¹³C isotopomers (molecules differing only in the position of the ¹³C label) provides detailed information about the relative activities of different metabolic pathways. frontiersin.orgnih.gov

The advantages of using NMR for MFA include its ability to provide site-specific labeling information, its non-destructive nature, and its robustness and reproducibility. creative-proteomics.com This integrated approach allows researchers to trace the metabolic fate of floxuridine and understand how it perturbs cellular metabolism. smolecule.com

Chromatographic Separation Techniques for Sample Preparation and Complex Matrix Deconvolution

The analysis of this compound and its metabolites in biological samples, such as plasma or cell lysates, requires efficient separation from the complex biological matrix. researchgate.net Chromatographic techniques are essential for this purpose, ensuring that the analytes are sufficiently purified before detection.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of pharmaceutical compounds and their metabolites in biological fluids. researchgate.netresearchgate.net In the context of this compound analysis, reversed-phase HPLC is commonly employed.

A typical HPLC method would involve:

Sample Preparation: Protein precipitation from plasma samples using a solvent like methanol-acetonitrile is a common first step to remove larger molecules. researchgate.net

Chromatographic Separation: The prepared sample is injected onto an HPLC column, often a C18 column. researchgate.netresearchgate.net A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. researchgate.net The gradient or isocratic composition of the mobile phase is optimized to achieve good separation between this compound, its metabolites, and endogenous components of the matrix.

The separated compounds are then detected by a suitable detector, most commonly a mass spectrometer (LC-MS), which provides high sensitivity and specificity.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes smaller particle size columns (typically sub-2 µm) and higher operating pressures. chromatographyonline.com This results in significantly improved resolution, higher sensitivity, and faster analysis times compared to conventional HPLC. chromatographyonline.com

For the analysis of this compound and its metabolites, UHPLC offers several advantages:

Enhanced Resolution: The ability to better separate the target analytes from complex matrix components is crucial for accurate quantification, especially for low-abundance metabolites. chromatographyonline.com

Increased Throughput: The shorter run times allow for the analysis of a larger number of samples in a shorter period, which is beneficial for large-scale pharmacokinetic or metabolomic studies. chromatographyonline.com

Mechanistic Elucidation of Floxuridine 13c,15n2 Biotransformation in Biological Systems

Investigation of Enzyme-Mediated Metabolic Pathways

The biotransformation of Floxuridine-13C,15N2 is a multi-step process orchestrated by several key enzymes. These enzymatic conversions are critical for the activation of floxuridine (B1672851) into its therapeutically active forms.

Role of Nucleoside Phosphorylases in Conversion to 5-Fluorouracil (B62378)

A pivotal step in the metabolism of this compound is its conversion to 5-Fluorouracil (5-FU). This reaction is primarily catalyzed by thymidine (B127349) phosphorylase (TP), and to a lesser extent, by deoxyuridine phosphorylases. smolecule.comsemanticscholar.org Thymidine phosphorylase, an enzyme often found in higher concentrations in tumor tissues compared to normal tissues, cleaves the glycosidic bond of floxuridine, releasing the active antimetabolite, 5-FU. semanticscholar.orgmedchemexpress.com The presence and activity of TP can, therefore, be a significant determinant of the efficacy of floxuridine-based therapies. nih.govmdpi.com The isotopically labeled nitrogen and carbon atoms in the pyrimidine (B1678525) ring of this compound allow for precise tracking of this conversion to 5-FU.

Characterization of Active Metabolites (e.g., FdUMP, FdUTP) Formation and Interconversion

Once converted to 5-FU, the metabolic cascade continues, leading to the formation of several active metabolites. These metabolites are the ultimate effectors of floxuridine's biological activity. The primary pathways involve:

Formation of FdUMP: 5-FU can be converted to fluorodeoxyuridine (FdUrd) by thymidine phosphorylase. researchgate.net Subsequently, thymidine kinase (TK) phosphorylates FdUrd to form 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). researchgate.netnih.gov FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. nih.govvumc.nl

Formation of FUTP and FdUTP: Alternatively, 5-FU can be anabolized to fluorouridine monophosphate (FUMP) by orotate (B1227488) phosphoribosyltransferase (OPRT). researchgate.net FUMP is then phosphorylated to fluorouridine diphosphate (B83284) (FUDP) and subsequently to fluorouridine triphosphate (FUTP). researchgate.netnih.govtargetmol.com FUTP can be incorporated into RNA, disrupting its function. nih.govvumc.nl FUDP can also be converted by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is then dephosphorylated to FdUMP or phosphorylated to 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP). researchgate.netnih.gov FdUTP can be mistakenly incorporated into DNA, leading to DNA damage. nih.govvumc.nl

The use of this compound enables researchers to follow the distribution of the isotopic labels through these various metabolic branches, providing quantitative insights into the flux and relative importance of each pathway in different cell types or under various conditions.

Tracing Intracellular Metabolic Fate and Incorporation

The ultimate fate of this compound and its metabolites is their interaction with and incorporation into cellular macromolecules, namely RNA and DNA. This integration is a key mechanism of its cytotoxic action.

Analysis of this compound and Metabolite Integration into RNA

The metabolite 5-fluorouridine (B13573) triphosphate (FUTP), derived from this compound, can be incorporated into various types of RNA in place of uridine (B1682114) triphosphate (UTP). nih.govvumc.nl This aberrant incorporation can disrupt RNA processing, stability, and function, ultimately interfering with protein synthesis and other vital cellular processes. vumc.nl Isotopic tracing with this compound allows for the quantification of 5-FU moieties within the RNA pool, providing a direct measure of this aspect of its mechanism of action.

Examination of this compound and Metabolite Integration into DNA

The metabolite 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP) can be erroneously incorporated into DNA by DNA polymerases in place of deoxythymidine triphosphate (dTTP). nih.govvumc.nl This leads to the formation of fraudulent DNA, which can trigger DNA damage responses, cell cycle arrest, and apoptosis. nih.gov The stable isotopes from this compound serve as a detectable signature, enabling the precise measurement of the extent of 5-FU incorporation into the genomic DNA of treated cells.

Dynamics of Deoxynucleotide and Ribonucleotide Pool Homeostasis Perturbations

The inhibition of thymidylate synthase by FdUMP has profound effects on the intracellular pools of deoxynucleotides. nih.gov Specifically, it leads to a depletion of deoxythymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP). nih.govvumc.nl This imbalance disrupts the normal precursor supply for DNA synthesis and repair. The altered nucleotide ratios can also influence the incorporation of both dUTP and FdUTP into DNA. nih.gov The use of isotopically labeled floxuridine, in conjunction with mass spectrometry-based metabolomics, allows for a detailed and dynamic analysis of these perturbations in the deoxynucleotide and ribonucleotide pools, providing a deeper understanding of the metabolic consequences of floxuridine exposure. nih.gov

Interactive Data Table: Key Enzymes in Floxuridine Metabolism

| Enzyme | Abbreviation | Role in Floxuridine Metabolism |

| Thymidine Phosphorylase | TP | Converts Floxuridine to 5-Fluorouracil. semanticscholar.orgresearchgate.net |

| Deoxyuridine Phosphorylase | Assists in the conversion of Floxuridine to 5-Fluorouracil. smolecule.com | |

| Thymidine Kinase | TK | Phosphorylates fluorodeoxyuridine (FdUrd) to FdUMP. researchgate.netnih.gov |

| Orotate Phosphoribosyltransferase | OPRT | Converts 5-Fluorouracil to fluorouridine monophosphate (FUMP). researchgate.net |

| Ribonucleotide Reductase | Converts FUDP to FdUDP. researchgate.net |

Interactive Data Table: Major Active Metabolites of Floxuridine

| Metabolite | Abbreviation | Precursor(s) | Key Effect(s) |

| 5-Fluorouracil | 5-FU | Floxuridine | Central intermediate in the metabolic pathway. smolecule.com |

| 5-Fluoro-2'-deoxyuridine-5'-monophosphate | FdUMP | 5-FU, FdUrd | Potent inhibitor of thymidylate synthase. researchgate.netnih.gov |

| 5-Fluorouridine-5'-triphosphate | FUTP | FUMP, FUDP | Incorporates into RNA, disrupting its function. nih.govvumc.nl |

| 5-Fluoro-2'-deoxyuridine-5'-triphosphate | FdUTP | FdUDP | Incorporates into DNA, causing damage. nih.govvumc.nl |

Molecular Interactions with Key Enzymes and Cellular Machinery

The biotransformation of Floxuridine-¹³C,¹⁵N₂ gives rise to isotopically labeled metabolites that interact with critical cellular components, primarily inhibiting DNA synthesis and inducing repair mechanisms. The stable isotope labeling of the parent compound allows for detailed tracking of these molecular interactions within biological systems.

Quantitative Assessment of Thymidylate Synthase Inhibition by Labeled Metabolites

Upon cellular uptake, Floxuridine-¹³C,¹⁵N₂ is metabolized into its active form, labeled 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP-¹³C,¹⁵N₂). plos.orgacs.org This metabolite is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. nih.gov The primary mechanism of cytotoxicity for floxuridine is the formation of FdUMP, which binds to and inhibits thymidylate synthase. nih.gov

The labeled FdUMP-¹³C,¹⁵N₂ forms a stable ternary complex with thymidylate synthase and the folate cofactor 5,10-methylenetetrahydrofolate (CH₂FH₄). nih.gov This covalent binding effectively sequesters the enzyme, halting the conversion of deoxyuridine monophosphate (dUMP) to dTMP and leading to a depletion of the deoxythymidine triphosphate (dTTP) pool necessary for DNA synthesis. plos.orgnih.gov The inhibition of TS is a time-dependent process influenced by the intracellular concentrations of the active metabolite. nih.govulisboa.pt Studies have shown that the conversion of floxuridine to FdUMP is rapid, leading to a swift engagement with its target enzyme. ulisboa.pt

Quantitative assessments have determined the inhibitory potency of FdUMP on human thymidylate synthase (hTS). The half-maximal inhibitory concentration (IC₅₀) provides a measure of this potency. Research has established the IC₅₀ value of the unlabeled FdUMP, which serves as a direct proxy for its isotopically labeled counterpart, as the labeling does not alter the fundamental biochemical activity. smolecule.com

| Inhibitor | Target Enzyme | IC₅₀ (μM) | Assay Conditions |

|---|---|---|---|

| FdUMP | Recombinant hTS | 1.13 | Enzyme activity measured by spectrophotometry at 340 nm, corresponding to the formation of dihydrofolate (DHF). Final concentrations of hTS, dUMP, and mTHF were 0.84 μM, 50 μM, and 250 μM, respectively. acs.org |

Investigations into DNA Repair Pathway Involvement (e.g., Uracil (B121893) DNA Glycosylase-Initiated Base Excision Repair)

In addition to the inhibition of thymidylate synthase, the metabolic pathway of Floxuridine-¹³C,¹⁵N₂ can lead to the formation of labeled 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP-¹³C,¹⁵N₂). plos.orgoncotarget.com This nucleotide analog can be mistakenly incorporated into DNA by DNA polymerases during replication. The presence of this fluorinated pyrimidine in the genome constitutes DNA damage, which triggers cellular repair mechanisms. nih.gov

The primary pathway responsible for the removal of 5-fluorouracil (5-FU), the base in the incorporated FdUTP, from DNA is the base excision repair (BER) pathway. plos.orgnih.gov This repair process is initiated by a specific DNA glycosylase. Research has demonstrated that in human cancer cells, Uracil DNA Glycosylase (UNG) is the main enzyme that recognizes and excises the 5-FU base from the DNA backbone by cleaving the N-glycosidic bond. nih.govresearchgate.net This action creates an apurinic/apyrimidinic (AP) site, an intermediate that is further processed by other BER enzymes to restore the DNA's integrity. researchgate.net

While other glycosylases such as SMUG1, Thymine DNA Glycosylase (TDG), and MBD4 can contribute modestly to 5-FU repair in vitro, UNG-initiated BER is considered the major route for its removal from DNA in vivo. nih.gov The entire BER pathway involves a sequence of enzymatic actions to fully repair the lesion. Disabling the BER pathway, for instance by depleting key enzymes like XRCC1 or APE1, has been shown to sensitize cancer cells to floxuridine, highlighting the critical role of this repair mechanism in processing the DNA damage caused by the drug's metabolites. plos.org

| Enzyme | Function in the Pathway | Reference |

|---|---|---|

| Uracil DNA Glycosylase (UNG) | Recognizes and hydrolytically removes the 5-fluorouracil base from the DNA backbone, creating an abasic (AP) site. | nih.govresearchgate.net |

| AP Endonuclease 1 (APE1) | Cleaves the phosphodiester backbone at the 5' side of the AP site. | researchgate.net |

| DNA Polymerase β (Pol β) | Inserts the correct nucleotide opposite the lesion and removes the resulting 5' deoxyribose phosphate (B84403) (dRP) flap. | researchgate.net |

| DNA Ligase | Seals the remaining nick in the DNA strand to complete the repair process. | researchgate.net |

Application of Floxuridine 13c,15n2 in Preclinical Metabolic and Pharmacokinetic Research Models

In Vitro Cellular System Studies

In vitro cell culture models are fundamental in preclinical research, providing a controlled environment to investigate the cellular and molecular mechanisms of drug action. The use of Floxuridine-13C,15N2 in these systems offers a distinct advantage in dissecting its complex biological interactions.

Metabolic Pathway Analysis in Monolayer and Three-Dimensional Cell Cultures

The primary mechanism of floxuridine's anticancer effect involves its intracellular conversion to 5-fluorouracil (B62378) (5-FU) and subsequent metabolites that interfere with DNA and RNA synthesis. wikipedia.org By using this compound, researchers can meticulously trace the metabolic pathway of the drug in both traditional monolayer and more physiologically relevant three-dimensional (3D) cell cultures. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) can distinguish the labeled metabolites from their endogenous, unlabeled counterparts. smolecule.com This allows for an unambiguous determination of the metabolic fate of floxuridine (B1672851), including the rates of its conversion and the identification of downstream metabolites.

For instance, studies can quantify the transformation of this compound to labeled 5-fluorouracil by enzymes like thymidine (B127349) phosphorylase. smolecule.com This level of detail is critical for understanding how different cancer cell types, with their unique enzymatic profiles, process the drug, which can in turn explain variations in drug sensitivity.

Quantification of Cellular Uptake, Intracellular Retention, and Efflux Dynamics

The efficacy of a drug is highly dependent on its ability to enter and remain within the target cells at a sufficient concentration. This compound is instrumental in precisely measuring these dynamics. By analyzing cell lysates over time using mass spectrometry, researchers can quantify the amount of labeled floxuridine and its metabolites that have been taken up by the cells.

This approach also allows for the study of efflux pump activity, which is a common mechanism of drug resistance. By monitoring the rate at which this compound is expelled from the cells, researchers can assess the impact of specific efflux transporters on the intracellular concentration of the drug.

Below is an interactive table showcasing hypothetical data on the cellular uptake of this compound in different cancer cell lines.

In Vivo Animal Model Investigations (e.g., Murine Models, Xenograft Models)

In vivo animal models, such as murine (mouse) and xenograft models where human tumors are grown in immunocompromised mice, are indispensable for evaluating the systemic effects of a drug. minervaimaging.combiocytogen.comnih.gov The use of this compound in these models provides crucial data on its pharmacokinetic profile and its metabolic effects within a whole organism.

Pharmacokinetic Profiling of this compound and its Labeled Metabolites (ADME principles)

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). smolecule.com Utilizing this compound allows for the precise determination of these parameters for both the parent drug and its labeled metabolites. By collecting and analyzing biological samples such as blood, plasma, urine, and tissues at various time points after administration, researchers can construct detailed pharmacokinetic profiles. plos.org

This analysis helps in understanding how quickly the drug is absorbed into the bloodstream, how it distributes to different organs and tissues (including the tumor), the rate and extent of its metabolism, and the routes and speed of its elimination from the body. This information is vital for translating preclinical findings to clinical scenarios. mdpi.com

Below is an interactive table presenting a hypothetical pharmacokinetic profile of this compound in a murine model.

Application of Stable Isotope Resolved Metabolomics (SIRM) in Tumor-Bearing Animal Models

The SIRM approach can be extended to in vivo studies, providing a dynamic view of metabolic fluxes within the tumor and host tissues in response to this compound treatment. nih.govresearchgate.net By co-administering this compound with a labeled nutrient like 13C-glucose, researchers can track how the drug alters the metabolic landscape of the tumor microenvironment. frontiersin.org

This powerful technique can elucidate how cancer cells adapt their metabolism to survive drug treatment and can identify potential metabolic vulnerabilities that could be targeted with combination therapies. For instance, SIRM can reveal if tumors under floxuridine treatment increase their reliance on alternative metabolic pathways to sustain growth and proliferation. frontiersin.org Such insights are invaluable for the rational design of more effective cancer therapies. A study in a rat animal model demonstrated a significant reduction in tumor growth after continuous infusion of floxuridine. nih.gov

Elucidation of Metabolic Fluxes in Specific Organs and Tissues Using Isotopic Tracers

The use of stable, non-radioactive isotopic tracers represents a powerful methodology in preclinical research for quantitatively understanding the metabolic fate of xenobiotics. nih.gov this compound, which is enriched with heavy isotopes of carbon and nitrogen, serves as an ideal probe for metabolic flux analysis (MFA) within specific biological compartments. nsf.govnih.gov This technique allows researchers to trace the journey of the carbon (¹³C) and nitrogen (¹⁵N) atoms from the parent drug molecule as it is processed through various metabolic pathways within an organ or tissue. nih.govbiorxiv.org

In a typical preclinical model, an animal or an isolated perfused organ system is administered this compound. nih.gov Tissues of interest, such as the liver (the primary site of drug metabolism) or tumor masses (the target tissue), are then collected and analyzed. nih.govgoogle.com Using advanced analytical techniques like high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the labeled drug and its downstream metabolites. nih.govnih.gov

The dual-labeling strategy is particularly informative. The ¹³C atoms on the floxuridine molecule allow for the tracking of its carbon skeleton. For instance, if the pyrimidine (B1678525) ring is catabolized, the labeled carbons can be traced into central carbon metabolism intermediates. The ¹⁵N atoms provide a distinct tracer for the nitrogen components of the pyrimidine base, helping to elucidate pathways of nitrogen metabolism and clearance. nih.govbiorxiv.org This simultaneous carbon and nitrogen tracing provides a more complete and rigorously constrained picture of metabolic activity than single-isotope studies. nih.gov

By measuring the rate of appearance of these labeled atoms in various metabolic products, researchers can calculate the flux, or rate, of specific biochemical reactions. nih.gov This allows for the creation of a detailed quantitative map of how a specific organ or tumor metabolizes floxuridine. For example, studies can quantify the rate of conversion of floxuridine to its active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), or its degradation into inactive metabolites like α-fluoro-β-alanine. nih.gov This level of detail is critical for understanding the drug's mechanism of action and identifying potential metabolic liabilities or resistance mechanisms in specific tissues.

Below is a data table summarizing the types of research findings that can be generated using this compound in organ-specific metabolic flux studies.

Table 1: Application of this compound in Organ-Specific Metabolic Flux Analysis

| Tissue/Organ Model | Isotopic Label | Analytical Method | Key Research Findings |

|---|---|---|---|

| Liver (in vivo or perfused) | ¹³C, ¹⁵N | LC-MS/MS | Quantification of hepatic first-pass metabolism; rate of conversion to metabolites; contribution to systemic drug exposure. |

| Tumor Tissue (xenograft) | ¹³C, ¹⁵N | GC-MS, LC-MS/MS | Rate of intracellular drug activation to FdUMP; identification of resistance pathways (e.g., increased catabolism); flux into DNA synthesis vs. degradation pathways. google.com |

| Kidney | ¹³C, ¹⁵N | LC-MS/MS | Elucidation of renal clearance mechanisms; identification and quantification of metabolites excreted in urine. |

| Intestine | ¹³C, ¹⁵N | LC-MS/MS | Assessment of gut wall metabolism; role of intestinal enzymes in presystemic elimination. |

Investigation of Drug-Drug and Drug-Metabolite Interactions in Preclinical Systems

Drug-drug interactions (DDIs) are a significant consideration in drug development, as the co-administration of multiple therapeutic agents can alter their pharmacokinetic profiles, leading to either toxicity or loss of efficacy. wuxiapptec.com Preclinical DDI studies aim to identify and characterize these interactions early in the development process. europa.eu The use of isotopically labeled compounds like this compound provides a precise and unambiguous tool for these investigations.

In DDI studies, one drug can be the "perpetrator," causing the interaction, while the other is the "victim," whose pharmacokinetics are altered. wuxiapptec.com this compound can be studied as both a potential victim and a perpetrator.

This compound as a Victim Drug: To investigate how other drugs affect the metabolism of floxuridine, preclinical models are co-administered this compound and a potential perpetrator drug. The stable isotope label allows for the precise measurement of the labeled parent drug and its metabolites by mass spectrometry, distinguishing them from any endogenous molecules or artifacts from the co-administered drug. nih.gov For instance, many drugs are known to inhibit or induce cytochrome P450 (CYP) enzymes, which are involved in the metabolism of numerous xenobiotics. nih.gov Although floxuridine is primarily metabolized by other enzymes, investigating interactions with broad-spectrum CYP modulators is crucial. hmdb.ca For example, a study could assess if a potent CYP2C9 inhibitor alters the clearance of this compound, suggesting a previously unknown metabolic pathway. hmdb.ca

This compound as a Perpetrator Drug: Conversely, studies can be designed to see if floxuridine or its metabolites affect the pharmacokinetics of other drugs. In this scenario, a model system would be treated with this compound, and the clearance of a co-administered "victim" drug would be monitored. The labeled metabolites of floxuridine can also be investigated for their potential to inhibit metabolic enzymes or transporters. europa.eu This is important because metabolites can accumulate to significant concentrations and may have their own inhibitory effects. wuxiapptec.com The ability to trace the formation and concentration of these labeled metabolites provides a direct link between their levels and any observed effect on a co-administered drug.

The table below provides examples of potential drug-drug interactions with floxuridine based on its known metabolic profile, which can be precisely investigated using this compound in preclinical models.

Table 2: Investigating Potential Drug-Drug Interactions with this compound

| Interacting Drug Class | Example Drug | Potential Interaction Mechanism | Preclinical Investigation with this compound |

|---|---|---|---|

| CYP2C9 Inhibitors | Fluconazole | Decreased metabolism of floxuridine via a minor pathway, potentially increasing exposure. hmdb.ca | Quantify changes in the clearance and metabolite profile of this compound. |

| Excretion Modulators | Probenecid | Competition for renal transporters, potentially decreasing the renal excretion of floxuridine and its metabolites, leading to higher serum levels. | Measure the plasma concentration and urinary excretion of this compound and its labeled metabolites. |

| Myelosuppressive Agents | Azathioprine | Additive adverse effects on bone marrow. drugbank.com | While primarily a pharmacodynamic interaction, pharmacokinetic changes in this compound can be ruled out. |

| Anticoagulants | Warfarin (B611796) | Altered metabolism of warfarin (a CYP2C9 substrate) by floxuridine. hmdb.ca | Assess the impact of this compound on the pharmacokinetics of warfarin. |

| Antimetabolites | Methotrexate (B535133) | Potential for synergistic or antagonistic effects at the cellular level; possible competition for metabolic enzymes. | Use this compound to trace its metabolic fate in the presence of methotrexate to uncover any direct metabolic interference. |

Advanced Research Paradigms and Methodological Innovations Utilizing Floxuridine 13c,15n2

Integration with Multi-Omics Approaches (e.g., Fluxomics, Metabolomics, Proteomics) for Systems-Level Understanding

To construct a holistic view of cellular responses to deoxyribonucleoside analogs, researchers are increasingly integrating multiple "omics" disciplines. nih.govnih.gov Floxuridine-13C,15N2 is central to these efforts, acting as a metabolic probe whose journey and impact can be monitored across the metabolome, fluxome, and proteome. This multi-omics strategy transforms static snapshots of cellular components into a dynamic understanding of network-wide perturbations. researchgate.netfrontiersin.org

Metabolomics: This approach provides a quantitative profile of endogenous and drug-related metabolites. Using analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the metabolic fate of this compound. smolecule.comkaust.edu.sa The distinct mass shift imparted by the ¹³C and ¹⁵N isotopes allows for the clear identification of its downstream products, such as labeled 5-fluorouracil (B62378) (5-FU), and reveals how the analog perturbs the pools of endogenous nucleotides. smolecule.com

Fluxomics: As an extension of metabolomics, ¹³C-Metabolic Flux Analysis (¹³C-MFA) utilizes stable isotopes to measure the rates (fluxes) of metabolic pathways. kaust.edu.sabiotechnologia-journal.org By introducing this compound, fluxomics studies can quantify the flow of the labeled carbon and nitrogen atoms through central carbon metabolism and nucleotide synthesis pathways. nih.govkaust.edu.sa This reveals the functional state of the metabolic network, showing how cells reroute metabolic fluxes in response to the antimetabolite. nih.gov For instance, studies using ¹³C-labeled substrates have successfully identified flux distribution changes through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PP), and the citric acid cycle (TCA) in various organisms. biotechnologia-journal.org

Proteomics: While metabolomics and fluxomics measure the direct consequences of metabolic activity, proteomics identifies and quantifies the proteins that catalyze these reactions. Integrating proteomics data with findings from this compound tracing can correlate observed metabolic shifts with changes in the expression levels of key enzymes. For example, an observed increase in flux through a particular salvage pathway could be linked to the measured upregulation of a specific kinase or phosphorylase, providing a mechanistic link between metabolic adaptation and protein expression. researchgate.net

The synergy of these approaches provides a comprehensive, systems-level view of the drug's mechanism of action and the cell's adaptive response.

| Omics Discipline | Primary Contribution | Key Information Gained with this compound | Analytical Techniques |

|---|---|---|---|

| Metabolomics | Identifies and quantifies small molecule metabolites. biotechnologia-journal.org | Tracks the conversion of the drug to its metabolites (e.g., labeled 5-FU); measures perturbations in endogenous nucleotide pools. smolecule.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). smolecule.comresearchgate.net |

| Fluxomics | Measures the rates of metabolic pathways in vivo. nih.govkaust.edu.sa | Quantifies the flow of ¹³C and ¹⁵N atoms through nucleotide synthesis and central carbon pathways; reveals metabolic rerouting and pathway plasticity. biotechnologia-journal.org | Isotope-Tracer Experiments followed by MS or NMR and computational modeling. nih.gov |

| Proteomics | Identifies and quantifies the complete set of proteins. researchgate.net | Correlates changes in metabolic fluxes with the expression levels of relevant enzymes (e.g., in nucleotide salvage or catabolism). | Mass Spectrometry-based techniques (e.g., LC-MS/MS). |

Development of Novel Tracing Strategies for Deoxyribonucleoside Analogs in Complex Biological Networks

The use of this compound is itself a novel tracing strategy, as dual-labeling provides more detailed information than single-labeled isotopes. nih.govbiorxiv.org The ability to simultaneously track carbon and nitrogen flow offers a more constrained analysis of metabolic pathways where both elements are transferred, such as nucleotide biosynthesis. researchgate.netnih.gov

A primary challenge in dual-labeling experiments is the analytical separation of mass isotopomers. Low-resolution mass spectrometry may not distinguish between metabolites containing one ¹³C atom versus one ¹⁵N atom, leading to convoluted data. researchgate.net Significant methodological advancements have been made to overcome this:

High-Resolution Mass Spectrometry: The development of advanced analytical platforms, including high-resolution Orbitrap and Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), enables the differentiation of ¹³C and ¹⁵N isotopomers. researchgate.net This capability provides multivariate mass isotopomer distributions (MIDs), which contain far more information than the convoluted univariate MIDs from lower-resolution instruments. researchgate.net

Combined Analytical Approaches: Some strategies advocate for the use of multiple analytical techniques, such as combining MS and NMR, to achieve a more comprehensive dataset. researchgate.netbiorxiv.org NMR can provide unique information on positional isotope labeling, complementing the sensitivity of MS.

Metabolic Stability Enhancement: A significant issue in tracing floxuridine (B1672851) is its rapid in vivo conversion to 5-fluorouracil by enzymes like thymidine (B127349) phosphorylase. acs.org This rapid degradation can obscure the specific metabolic effects of the deoxyribonucleoside form. Novel strategies involve the synthesis of dipeptide prodrugs of floxuridine, which are designed to be more resistant to this enzymatic degradation. acs.orgnih.gov These prodrugs exhibit enhanced metabolic stability, allowing for more effective tracing of the intact floxuridine analog within biological systems and its targeted delivery to cancer cells. acs.org

| Strategy | Description | Advantage | Limitation |

|---|---|---|---|

| Single Isotope Labeling (e.g., ¹³C only) | Incorporates a single type of stable isotope into the analog. | Simpler data analysis compared to dual-labeling. | Cannot simultaneously resolve fluxes of different elements (e.g., carbon and nitrogen). |

| Dual Isotope Labeling (e.g., this compound) | Incorporates two different stable isotopes into one tracer molecule. nih.gov | Allows for simultaneous quantification of carbon and nitrogen fluxes, providing more constraints for metabolic models. nih.govbiorxiv.org | Requires high-resolution instrumentation or complex analytical methods to deconvolve mass isotopomers. researchgate.net |

| Prodrug Analogs | Chemically modifies the analog (e.g., as a dipeptide ester) to alter its metabolic stability and transport. acs.orgnih.gov | Increases resistance to rapid degradation, enabling more accurate tracing of the parent drug's specific metabolic pathways. acs.org | The bioconversion rate of the prodrug to the active drug must be characterized. |

Advancements in Computational Modeling and Data Analysis for Isotope Tracing Experiments

The rich datasets generated from isotope tracing with this compound necessitate sophisticated computational tools for interpretation. The combination of isotope tracing with computational modeling is considered the gold standard for quantifying metabolic fluxes. researchgate.netbiorxiv.org

Early models often relied on analyzing ¹³C data alone (¹³C-MFA). However, the advent of dual-labeling experiments has driven the development of more advanced analytical frameworks:

¹³C¹⁵N-Metabolic Flux Analysis (¹³C¹⁵N-MFA): This approach extends traditional MFA to incorporate data from both ¹³C and ¹⁵N tracers. nih.govbiorxiv.org It allows for the simultaneous resolution of carbon and nitrogen fluxes, which is critical for a systems-level understanding of metabolism, particularly in amino acid and nucleotide biosynthesis. biorxiv.org

Bayesian Model Averaging (BMA): Conventional flux analysis often relies on a single, predetermined metabolic model. A significant innovation is the application of multi-model inference strategies like BMA. nih.govbiorxiv.org This approach evaluates multiple competing model variants and weights them based on their ability to explain the experimental labeling data. BMA provides more robust flux estimations and allows for the rigorous statistical determination of reaction directionality and bidirectionality, which is often ambiguous in single-model analyses. nih.gov

Integrated Software Platforms: Open-source libraries and platforms have been developed to streamline the complex workflow of flux analysis. These toolboxes can perform various types of flux modeling, including standard ¹³C-MFA and more novel methods, transforming raw isotope labeling data into determinations of cellular fluxes that can inform further research. nih.gov

Deep Learning and Multi-Omics Integration: More recently, deep learning models have been developed to predict cellular responses by integrating multi-omics data, including features derived from genomics, proteomics, and metabolomics. d-nb.infoplos.org These advanced computational models can learn the complex interactions between different molecular layers and drug properties to predict outcomes with high accuracy, offering a powerful new way to analyze the vast datasets from modern systems biology experiments. plos.org

| Modeling Approach | Description | Key Advancement | Typical Application |

|---|---|---|---|

| Flux Balance Analysis (FBA) | A constraint-based modeling approach that predicts metabolic flux distribution at steady state without isotope tracers. | Provides a foundational understanding of network capabilities. | Predicting the effect of gene knockouts on growth. nih.gov |

| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Uses ¹³C labeling data to quantify intracellular fluxes. biotechnologia-journal.org | Provides experimentally validated flux values rather than just predicted ranges. | Quantifying fluxes in central carbon metabolism. nih.govbiotechnologia-journal.org |

| ¹³C¹⁵N-Metabolic Flux Analysis (¹³C¹⁵N-MFA) | Integrates dual ¹³C and ¹⁵N labeling data to resolve both carbon and nitrogen fluxes simultaneously. nih.govbiorxiv.org | Enables detailed analysis of nitrogen assimilation and amino acid/nucleotide biosynthesis. nih.govbiorxiv.org | Studying the interplay of carbon and nitrogen metabolism. nih.gov |

| Bayesian Model Averaging (BMA) MFA | A multi-model inference strategy that statistically weighs different possible network models. nih.govbiorxiv.org | Provides more robust flux values and rigorously determines reaction directionality. nih.gov | Resolving ambiguous pathway activities and reaction bidirectionality. biorxiv.org |

Utilization in Targeted Pathway Studies Beyond Antineoplastic Mechanisms (e.g., nucleotide salvage pathways)

While the primary application of floxuridine is in cancer therapy due to its interference with DNA synthesis, the labeled compound this compound is an invaluable tool for studying fundamental metabolic processes, particularly the nucleotide salvage pathways. wikipedia.org Cells utilize two main routes for nucleotide synthesis: the de novo pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides from nucleic acid degradation. researchgate.netmdpi.com

The balance between these two pathways is crucial for nucleotide homeostasis and is a key area of investigation. numberanalytics.com Studies have shown that cancer cells can adapt to inhibitors of the de novo pathway by upregulating their salvage pathways, representing a potential mechanism of drug resistance. nih.gov

This compound allows for precise dissection of these interconnected pathways:

Tracing Metabolic Fate: Researchers can follow the labeled atoms from this compound to determine the extent to which it is processed by salvage enzymes versus being catabolized. This helps to quantify the activity of key salvage enzymes like thymidine kinase.

Investigating Pathway Interplay: In model organisms, pyrimidine (B1678525) analogs are used to probe the fundamentals of nucleotide metabolism. For example, in studies with the protist Tetrahymena thermophila, the growth inhibition caused by floxuridine was specifically reversed by the addition of thymidine, directly demonstrating the critical role of the thymidine salvage pathway in mitigating the analog's effects. biorxiv.org Such rescue experiments help to functionally map the metabolic network.

Understanding Cellular Adaptation: By using this compound, scientists can investigate how salvage pathway activity changes in response to metabolic stress. For instance, after treatment with a drug that inhibits de novo synthesis, tracing the incorporation of the labeled floxuridine can provide a direct measure of the compensatory increase in salvage pathway flux. nih.gov

This research extends beyond oncology, providing fundamental insights into the regulation of nucleotide metabolism, which is critical in developmental biology, immunology, and neurobiology. numberanalytics.comfrontiersin.org

| Analog/Compound | Model System | Key Finding Related to Salvage Pathway | Reference |

|---|---|---|---|

| Floxuridine | Tetrahymena thermophila | Growth inhibition by floxuridine was reversed by thymidine, but not uridine (B1682114), indicating the drug's effect is mediated through pathways that are specifically rescued by thymidine salvage. | biorxiv.org |

| 5-Fluorouracil | Tetrahymena thermophila | Inhibitory effects were reversed by both uracil (B121893) and thymine, suggesting it impacts pathways that can be compensated for by the salvage of either pyrimidine base. | biorxiv.org |

| Capecitabine (a 5-FU prodrug) | Malignant pleural mesothelioma cells | Chemotherapy was found to increase the expression of cytidine (B196190) deaminase (CDA), a key salvage pathway enzyme, sensitizing cells to subsequent treatment with capecitabine. | researchgate.net |

| Pharmacological inhibition of SDH | Cancer cell lines | Inhibition of the TCA cycle enzyme succinate (B1194679) dehydrogenase (SDH) was shown to impair de novo purine (B94841) synthesis, forcing cancer cells to rely on the purine salvage pathway for survival. | nih.gov |

Conclusion and Future Research Directions in Floxuridine 13c,15n2 Studies

Synthesis of Key Academic Contributions and Research Insights

The primary contribution of Floxuridine-13C,15N2 to academic research is its role in enhancing the accuracy of pharmacokinetic and metabolic studies. smolecule.com The stable isotopic labels allow it to be distinguished from its naturally occurring, unlabeled counterpart by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govsymeres.com This distinction is fundamental to its application as an internal standard for quantifying drug and metabolite levels in biological samples. nucleosyn.com

Research applications have leveraged this compound to gain critical insights into several areas:

Metabolic Pathway Analysis : The compound is instrumental in tracking the metabolic conversion of Floxuridine (B1672851) into its active cytotoxic form, 5-fluorouracil (B62378) (5-FU), and subsequent catabolites. smolecule.com This allows researchers to study the activity of enzymes like thymidine (B127349) phosphorylase, which mediates this crucial conversion, and to understand how factors like genetic variations might influence drug efficacy. smolecule.com

Pharmacokinetic (PK) Studies : It is used to delineate the ADME profiles of Floxuridine. smolecule.com By using the labeled compound, researchers can precisely measure drug concentrations over time, calculate clearance rates, and determine tissue distribution, providing a clearer picture of the drug's behavior in a biological system. nih.govsymeres.com

Cancer Research : In oncology, this compound helps in investigating the mechanisms of action and resistance. smolecule.com By tracing the labeled drug, scientists can study its uptake in cancer cells and its incorporation into DNA and RNA, which are key to its cell-killing effects. smolecule.com

The following table summarizes the principal research applications and the insights gained from using this compound and similar stable isotope-labeled compounds.

| Research Application | Analytical Technique(s) | Key Insights Gained |

| Metabolic Pathway Analysis | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Elucidation of the conversion pathway from Floxuridine to the active drug, 5-fluorouracil. smolecule.com |

| Pharmacokinetic (ADME) Studies | Mass Spectrometry (MS) | Precise quantification of drug absorption, distribution, metabolism, and excretion. smolecule.comnih.gov |

| Mechanism of Action Studies | MS, In Vitro Assays | Understanding of drug uptake, interaction with cellular targets, and cytotoxic effects in cancer cell lines. smolecule.com |

| Pharmacogenomics | MS-based Quantification | Investigating how genetic variations affect individual metabolic responses to Floxuridine therapy. smolecule.com |

Identification of Unexplored Research Avenues and Methodological Gaps

While this compound is a valuable tool, its full potential has yet to be realized. Several research avenues remain underexplored, and certain methodological gaps could be addressed to broaden its applicability.

One significant unexplored area is the application of this compound in toxicogenomic studies. nih.gov The formation of reactive metabolites can lead to toxicity, and linking these metabolites to specific changes in gene expression is a challenge. nih.gov Using stable isotope-labeled compounds could help to mechanistically link metabolite formation with genomic changes and the onset of toxicity. nih.gov

Further research is also needed to understand the disposition kinetics of Floxuridine in specific microenvironments. For instance, studies using [19F]-NMR spectroscopy on unlabeled Floxuridine have shown that drug disposition after direct injection into a tumor is highly variable compared to subcutaneous tissue. nih.gov Repeating such studies with this compound and using advanced MS imaging could provide a much higher-resolution map of drug distribution and metabolism within the complex tumor microenvironment.

| Identified Gap / Unexplored Avenue | Potential Research Question | Proposed Methodological Approach |

| Toxicogenomics & Reactive Metabolites | How does the metabolic fate of Floxuridine correlate with specific gene expression changes linked to toxicity? | Combine this compound tracing with transcriptomics (RNA-Seq) in relevant cell or animal models. nih.gov |

| Tumor Microenvironment Kinetics | What is the precise spatial distribution and metabolic conversion rate of Floxuridine within different zones of a tumor? | Utilize Mass Spectrometry Imaging (MSI) with this compound in tumor tissue sections. |

| Drug-Drug Interaction Mechanisms | How do co-administered drugs alter the specific metabolic pathways of Floxuridine? | Conduct detailed PK studies using this compound in the presence of other medications, followed by metabolite quantification via LC-MS/MS. |

| Personalized Medicine | Can patient-derived organoids or xenografts predict an individual's metabolic response to Floxuridine? | Treat patient-derived models with this compound and analyze the labeled metabolite profile as a biomarker of response. |

Prognosis for Novel Tracer Applications in Advanced Biological and Drug Discovery Research

The future of this compound is tied to advancements in analytical technologies and a deeper integration into systems biology. The use of stable isotope tracers is continually being refined, allowing for more complex study designs. nih.gov

A promising future application is in metabolic flux analysis . This involves using labeled compounds to measure the rates of metabolic reactions within a biological system. By applying this to this compound, researchers could quantify how cancer cells reroute their metabolic pathways in response to the drug, potentially identifying new therapeutic targets to overcome drug resistance.

Furthermore, the simultaneous use of multiple stable isotope tracers is a growing trend. nih.gov One could envision a study where this compound is co-administered with other labeled nutrients (e.g., 13C-glucose) or drugs. This would allow for a holistic understanding of how the drug perturbs cellular metabolism and interacts with other metabolic processes, a key aspect of systems pharmacology.

Finally, the development of more sensitive analytical platforms will enable the use of this compound in studies requiring extremely low detection limits, such as investigating the drug's passage across the blood-brain barrier or its effects on the gut microbiome. The combination of stable isotope labeling with next-generation 'omics' technologies promises to yield unprecedented insights into the action of Floxuridine, paving the way for more effective and personalized cancer therapies. nih.govnucleosyn.com

Q & A

Q. How can researchers synthesize Floxuridine-13C,15N2 with high isotopic purity?

Methodological Answer: Synthesis of isotopically labeled compounds like this compound requires refluxing precursors (e.g., 15N2-labeled intermediates) in trifluoroacetic acid (TFA) under controlled conditions, followed by purification via chromatography. Isotopic enrichment is verified using 1D/2D NMR and mass spectrometry to confirm labeling positions and purity (>98%). For reproducibility, experimental protocols must detail reaction times, solvent ratios, and purification steps to align with standards for stable isotope-labeled compounds . Additionally, referencing synthetic methodologies from analogous compounds (e.g., Lamivudine-13C,15N2,d2) can guide optimization of labeling efficiency .

Q. What analytical techniques are critical for confirming isotopic labeling and purity of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 15N NMR resolve isotopic incorporation and structural integrity. For example, 15N-isotopic enrichment can be quantified by comparing peak splitting patterns in 1D 15N NMR spectra .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight shifts (e.g., +3 Da for 13C and 15N2) and isotopic purity.

- Chromatography : HPLC or LC-MS ensures chemical purity (>98%) and absence of unlabeled contaminants. These steps align with guidelines for characterizing stable isotope-labeled pharmaceuticals .

Q. How should researchers design pharmacokinetic studies using this compound?

Methodological Answer: Experimental design must include:

- Dosing Protocols : Use tracer doses (e.g., 1 mg/kg) to minimize pharmacological interference while enabling detection via isotopic labeling.

- Sample Preparation : Plasma or tissue extracts should undergo protein precipitation and SPE cleanup before LC-MS/MS analysis.

- Data Normalization : Correct for natural abundance of 13C/15N using control samples. Detailed protocols should follow reproducibility standards, including explicit descriptions of incubation conditions and analytical parameters .

Advanced Research Questions

Q. How can discrepancies between 15N2 tracer methods and alternative techniques (e.g., acetylene reduction) be resolved in nitrogen fixation studies?

Methodological Answer: Discrepancies arise from methodological limitations, such as incomplete dissolution of 15N2 gas or acetylene inhibition of nitrogenase. To address this:

- Error Analysis : Quantify gas-phase equilibrium errors (e.g., -72% underestimation in short incubations) using lab-based calibrations .

- Dual Measurements : Simultaneously track 15N2 and 15N2O production via GC-MS to isolate process-specific contributions .

- Temporal Monitoring : Measure 15NH4+ accumulation over time rather than single endpoints to account for kinetic variations .

Q. What strategies mitigate contamination risks in 15N2-labeled compounds that compromise data accuracy?

Methodological Answer: Commercial 15N2 gas often contains contaminants (e.g., 15NH4+, 15NO3−), leading to false positives. Mitigation steps include:

- Gas Purification : Use recirculating scrubbers or acid traps to remove 15N-contaminants .

- Control Experiments : Run parallel assays with unlabeled Floxuridine to baseline natural isotopic abundance.

- Sensitive Detection : Employ continuous mass spectrometry to monitor 15N-species in real-time during reactions .

Q. What best practices ensure reproducibility in studies using this compound?

Methodological Answer:

- Protocol Standardization : Adhere to guidelines for experimental sections, including explicit details on compound synthesis, purification, and analytical validation .

- Data Transparency : Publish raw isotopic enrichment data and chromatograms in supplementary materials.

- Collaborative Validation : Cross-validate results with independent labs using shared reference standards (e.g., SCRSTANDARD-certified compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.